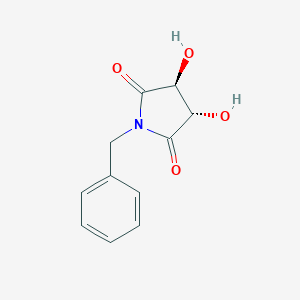
2,4,5-Triphenyl-4H-1,2,4-triazol-2-ium-3-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Triphenyl-4H-1,2,4-triazol-2-ium-3-ide is a heterocyclic compound featuring a triazole ring substituted with three phenyl groups. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Triphenyl-4H-1,2,4-triazol-2-ium-3-ide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazines with carboxylic acids to form amidrazone intermediates, which then cyclize to yield the triazole ring . The reaction conditions often involve the use of acid catalysts and specific temperature controls to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to maintain consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Triphenyl-4H-1,2,4-triazol-2-ium-3-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different reduced forms.
Substitution: The phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
2,4,5-Triphenyl-4H-1,2,4-triazol-2-ium-3-ide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its stability and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 2,4,5-Triphenyl-4H-1,2,4-triazol-2-ium-3-ide exerts its effects involves interactions with specific molecular targets. The triazole ring can interact with various enzymes and receptors, influencing biological pathways. The phenyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
- 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene
- 1,3,4-Triphenyl-4H-1,2,4-triazol-1-ium-5-ide
- 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazolin-5-ylidene
Uniqueness: 2,4,5-Triphenyl-4H-1,2,4-triazol-2-ium-3-ide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
InChI |
InChI=1S/C20H15N3/c1-4-10-17(11-5-1)20-21-23(19-14-8-3-9-15-19)16-22(20)18-12-6-2-7-13-18/h1-15H |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHWOLKBXYORRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=N[N+](=[C-]N2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(1H-Benzo[d]imidazol-4-yl)ethanone](/img/structure/B64361.png)

![5-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B64364.png)


![4-Chloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B64367.png)




